molecular formula C6H3NO2S2 B3282165 Thieno[3,2-d]isothiazole-5-carboxylic acid CAS No. 74598-12-2

Thieno[3,2-d]isothiazole-5-carboxylic acid

Cat. No.: B3282165
CAS No.: 74598-12-2
M. Wt: 185.2 g/mol
InChI Key: MUQRVGJQBPBUQQ-UHFFFAOYSA-N
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Description

Thieno[3,2-d]isothiazole-5-carboxylic acid is a heterocyclic compound that features a fused ring system containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-d]isothiazole-5-carboxylic acid typically involves the cyclization of precursor molecules containing thiophene and isothiazole moietiesCyclization is then achieved using reagents like methanesulfonyl chloride .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization techniques. The process may be optimized for yield and purity through the use of advanced catalytic systems and controlled reaction conditions .

Chemical Reactions Analysis

Types of Reactions: Thieno[3,2-d]isothiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .

Scientific Research Applications

Thieno[3,2-d]isothiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of thieno[3,2-d]isothiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or activating biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in disease processes .

Comparison with Similar Compounds

  • Thieno[2,3-d]isothiazole-5-carboxylic acid
  • Thieno[3,2-b]pyrrole-5-carboxylic acid
  • 1,2,3-Benzothiadiazole-7-carboxylic acid

Uniqueness: Thieno[3,2-d]isothiazole-5-carboxylic acid is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms in the fused ring system. This gives it distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

thieno[3,2-d][1,2]thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NO2S2/c8-5(9)4-1-3-2-7-11-6(3)10-4/h1-2H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQRVGJQBPBUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC2=C1C=NS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Thieno[3,2-d]isothiazole-5-carboxylic acid
Reactant of Route 2
Thieno[3,2-d]isothiazole-5-carboxylic acid
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Reactant of Route 6
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